molecular formula C18H16F3N5OS B2582958 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1251628-54-2

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2582958
CAS No.: 1251628-54-2
M. Wt: 407.42
InChI Key: DTGWFTCJHKWZCK-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to pyridine. It is colorless and has a variety of applications in medical and industrial fields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a pyrimidine ring, both of which are heterocyclic compounds. Heterocyclic compounds are stable structures that are commonly found in nature and have a wide range of biological activities .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A cornerstone of the research into this compound is its role as a precursor or key intermediate in the synthesis of various heterocyclic compounds, which have been evaluated for their antimicrobial properties. For instance, it has been utilized in the synthesis of new coumarins, pyridines, pyrroles, thiazoles, and aminopyrazoles, demonstrating significant antimicrobial activity against various pathogens (Bondock et al., 2008).

Radiosynthesis and Imaging Applications

Another research avenue explores the radiosynthesis of derivatives for potential use in positron emission tomography (PET) imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the main compound, have shown promise as selective ligands for the translocator protein (18 kDa), a marker for neuroinflammatory processes. This suggests potential applications in diagnosing and monitoring neuroinflammatory diseases (Dollé et al., 2008).

Anticancer and Anti-inflammatory Properties

Derivatives of the compound have also been synthesized and tested for their anticancer and anti-inflammatory properties. For example, novel pyrazolo[1,5-a]pyrimidines displayed significant therapeutic activity in vitro against various cancer cell lines, highlighting their potential as antitumor agents. These derivatives exhibit subnanomolar affinity for the translocator protein 18 kDa (TSPO), underscoring their potential in developing new treatments for neuroinflammatory and cancer-related conditions (Damont et al., 2015).

Insecticidal and Antimicrobial Activities

Research has extended into the synthesis of novel heterocycles incorporating the pyrazolopyrimidine structure, investigating their insecticidal and antimicrobial potential. These studies have yielded compounds with promising activities against specific pests and microbial strains, opening pathways to new agricultural and antimicrobial agents (Fadda et al., 2017).

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c1-11-7-12(2)26(25-11)15-8-17(23-10-22-15)28-9-16(27)24-14-6-4-3-5-13(14)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGWFTCJHKWZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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